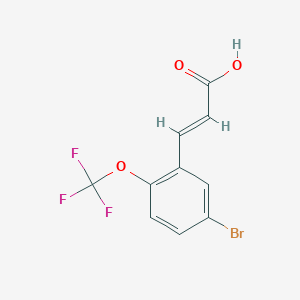

3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid

Description

Properties

IUPAC Name |

3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNHKRIBXNWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743075 | |

| Record name | 3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381952-88-0 | |

| Record name | 3-[5-Bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various substituted phenylacrylic acids, alcohols, and ketones. The specific products depend on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C10H6BrF3O3

- Molecular Weight : 311.052 g/mol

The presence of a bromine atom and a trifluoromethoxy group enhances its reactivity and potential applications in synthetic chemistry.

Chemistry

In synthetic organic chemistry, 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid serves as an important intermediate for the synthesis of various organic compounds. Its unique structural features enable it to participate in diverse chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for the creation of derivatives with varied properties.

Case Study : In a study focusing on the synthesis of novel acrylic acid derivatives, researchers utilized this compound to develop compounds with enhanced biological activity .

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains.

- Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines, making it a candidate for further drug development.

Case Study : A research article highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models, demonstrating its potential as an anticancer agent .

Medicine

In the field of medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it valuable for designing therapeutic agents.

- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties.

Case Study : A recent study focused on modifying the trifluoromethoxy group to improve solubility and bioavailability in drug formulations, indicating promising results in preclinical trials .

Industrial Applications

The compound is also utilized in various industrial applications, particularly in the production of specialty chemicals and materials.

- Dyes and Pigments : Its unique chemical structure allows it to be used as a precursor for synthesizing dyes with specific color properties.

- Agrochemicals : Research indicates that derivatives of this compound have potential applications as herbicides or fungicides due to their biological activity against plant pathogens.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethoxy group distinguishes the target compound from analogs with alkoxy (e.g., methoxy, ethoxy) or hydroxyl substituents. Key comparisons include:

- (E)-3-(5-Bromo-2-ethoxyphenyl)acrylic acid () : Replacing OCF₃ with ethoxy (OCH₂CH₃) reduces electron-withdrawing effects, lowering acidity (predicted pKa ~4.22 vs. <4 for OCF₃ analogs) and increasing hydrophobicity .

- 3-(5-Bromo-2-methoxyphenyl)acrylic acid () : Methoxy (OCH₃) substitution further decreases acidity compared to OCF₃, with molecular weight reduced (257.08 g/mol vs. ~283 g/mol for OCF₃) .

- (2E)-3-[5-Bromo-2-(difluoromethoxy)phenyl]acrylic acid () : Difluoromethoxy (OCF₂H) substitution offers intermediate electron-withdrawing effects between OCF₃ and OCH₃, with molecular weight 293.06 g/mol .

Physical and Chemical Properties

*Molecular weight estimated based on structural analogs ().

Biological Activity

3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies.

The compound exhibits various biochemical interactions that influence cellular processes. Notably, it has been identified as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which plays a crucial role in angiogenesis and tumor progression. By inhibiting VEGFR-2, this compound can suppress the growth and metastasis of cancer cells.

The mechanism through which this compound exerts its biological effects involves:

- VEGFR-2 Inhibition : The compound binds to the active site of VEGFR-2, preventing its phosphorylation and activation, which is essential for angiogenesis.

- Cell Signaling Modulation : It alters various cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can affect cancer cell proliferation and survival .

Cellular Effects

Research has shown that the compound influences several types of cells by modulating their signaling pathways. For instance, it has demonstrated the ability to induce apoptosis in cancer cell lines, thereby reducing cell viability.

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound vary significantly with dosage. At lower doses, it exhibits minimal toxicity while effectively inhibiting angiogenesis and tumor growth in animal models.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound significantly inhibits VEGFR-2 with IC50 values indicating potent activity. It effectively reduces viability in various cancer cell lines by inducing apoptosis.

- In Vivo Efficacy : Animal studies have reported reduced tumor growth rates following treatment with this compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| VEGFR Inhibition | Suppresses angiogenesis by inhibiting VEGFR-2 activity. |

| Antimicrobial | Effective against mycobacterial strains with low toxicity profiles. |

| Anti-inflammatory | Potentially reduces inflammation markers in experimental models. |

| Cancer Treatment | Induces apoptosis in cancer cells, reducing viability and proliferation rates. |

Q & A

Basic: What synthetic methods are commonly used to prepare 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid?

Methodological Answer:

The compound is typically synthesized via:

- Suzuki-Miyaura Coupling : Bromo-substituted phenylboronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) are coupled with acrylic acid derivatives under palladium catalysis .

- Knoevenagel Condensation : Aromatic aldehydes with electron-withdrawing groups (e.g., trifluoromethoxy) react with malonic acid derivatives under acidic conditions .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) is employed, with purity confirmed by HPLC (>97% purity thresholds) .

Advanced: How can researchers optimize low yields in Suzuki-Miyaura reactions involving bromo-trifluoromethoxy substrates?

Methodological Answer:

Low yields often stem from steric hindrance or dehalogenation side reactions. Optimization strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to stabilize intermediates .

- Reaction Conditions : Maintain anhydrous environments, elevated temperatures (80–100°C), and inert atmospheres (N₂/Ar) to prevent side oxidation .

- Substrate Pre-activation : Pre-treat boronic acids with bases (e.g., K₂CO₃) to enhance reactivity .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and trifluoromethoxy groups show distinct splitting in aromatic regions) .

- HPLC : Assess purity (>97% by area normalization) and retention time consistency with standards .

- X-ray Crystallography : Resolve molecular geometry (e.g., monoclinic crystal system, unit cell parameters: a = 7.52 Å, b = 13.87 Å, c = 21.82 Å) .

Advanced: How does the trifluoromethoxy group influence electronic properties and reactivity?

Methodological Answer:

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety:

- Electronic Effects : Reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position .

- Acidity : Increases the acidity of the acrylic acid proton (pKa ~2–3), facilitating salt formation or coordination in metal complexes .

- Computational Insights : Density Functional Theory (DFT) studies show enhanced binding affinity to enzymes (e.g., microbial leucyl-tRNA synthetase) due to dipole interactions .

Methodological: How to resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:

- Cross-Validation : Use HPLC (retention time, area %) alongside ¹H NMR integration (e.g., residual solvent peaks) .

- Spiking Experiments : Add a pure reference standard to the sample; co-elution in HPLC confirms identity .

- Mass Spectrometry : High-resolution MS (HRMS) detects impurities undetected by NMR (e.g., non-protonated contaminants) .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to minimize photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the acrylic acid group .

- Avoid Oxidizers : Separate from peroxides or strong bases to preserve the trifluoromethoxy moiety .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., fungal enzymes) using AutoDock Vina; the trifluoromethoxy group’s electronegativity improves binding scores .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to assess residence times .

- QSAR Models : Corrate substituent effects (e.g., bromo vs. chloro analogs) with antifungal activity using regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.